tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: tert-butyl chloroformate, (3R,4S)-3-hydroxytetrahydropyran-4-amine, triethylamine.
Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Procedure: The amine is dissolved in the solvent, followed by the addition of triethylamine. tert-butyl chloroformate is then added dropwise to the reaction mixture, which is stirred for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids like trifluoroacetic acid or bases like sodium hydroxide are commonly used.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Hydrolysis: Free amine and tert-butyl alcohol.
Oxidation: Corresponding ketone or aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Neuroprotective Properties
Research has indicated that compounds similar to tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate exhibit neuroprotective effects. For instance, studies have shown that certain carbamates can inhibit amyloid-beta aggregation, which is crucial for developing treatments for Alzheimer's disease. The ability of these compounds to modulate acetylcholinesterase activity further supports their potential in treating neurodegenerative disorders .
1.2 Antioxidant Activity
The compound has demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. This is particularly relevant in the context of neuroinflammation and neurodegeneration, where the reduction of reactive oxygen species (ROS) can mitigate neuronal damage .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The carbamate functional group is particularly useful for introducing nitrogen into organic frameworks, facilitating further chemical transformations .
2.2 Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The formation of these heterocycles often involves reactions where this compound acts as a reactant or intermediate .
Drug Development
3.1 Targeting Specific Receptors
In drug development, the ability of this compound to interact with specific biological targets makes it a candidate for further exploration in pharmacology. Its structural features allow it to be tailored to enhance binding affinity and selectivity towards certain receptors or enzymes involved in disease pathways .
3.2 Formulation Development
The stability and solubility characteristics of this compound make it suitable for formulation development in pharmaceuticals. Its properties can be optimized to improve bioavailability and therapeutic efficacy when incorporated into drug formulations .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action for tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine and tert-butyl alcohol.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₉NO₄
- Molecular Weight : 217.27 g/mol
- Purity : >97% (commonly available)
- CAS Number : 1932435-72-7 (primary identifier) .
Comparison with Structural Analogs
The compound is compared to similar carbamate derivatives, focusing on ring systems, substituents, stereochemistry, and functional groups.
Fluorinated Piperidine/Pyrrolidine Analogs
Implications: Fluorine increases electronegativity and metabolic stability but reduces hydrogen-bond donor capacity. Piperidine/pyrrolidine analogs lack the oxygen atom present in tetrahydropyran, affecting solubility and conformational flexibility .
Cyclopentane and Cyclopentyl Carbamates
Amino and Methyl-Substituted Analogs
Implications: Amino-substituted analogs are more reactive in acyl transfer reactions, while methyl groups enhance lipophilicity but may reduce solubility .
Stereoisomers and Diastereomers
Implications : Stereochemistry dictates pharmacological activity and synthetic routes. For example, (3R,4S) vs. (3S,4R) isomers may show divergent affinities for enzymes or receptors .
Aromatic and Halogenated Derivatives
| Compound Name | Substituents | CAS Number | Key Differences |
|---|---|---|---|
| tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | 3-Cl-phenyl | 1260601-96-4 | Aromatic chlorophenyl group enables π-π stacking; pyrrolidine ring lacks oxygen . |
Biological Activity
Tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural properties, characterized by the presence of a tert-butyl group and a hydroxytetrahydropyran ring, suggest potential biological activities that merit thorough investigation.
- Molecular Formula: C₁₀H₁₉NO₄
- Molecular Weight: 217.26 g/mol
- CAS Number: 1932435-72-7
This compound is synthesized through the reaction of tert-butyl carbamate with hydroxytetrahydropyran derivatives, often utilizing tert-butyl chloroformate under basic conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can undergo hydrolysis, releasing an active form that interacts with biological targets. The hydroxyl group on the tetrahydropyran ring enhances binding affinity through hydrogen bonding with active sites on enzymes, potentially modulating their activity .
Enzyme Interactions
Research indicates that compounds similar to this compound can influence enzyme activity involved in metabolic pathways. For instance, studies have shown that carbamate derivatives can enhance the activity of glutathione S-transferase (GST), an enzyme critical for detoxification processes in the liver .
| Enzyme | Effect | Reference |
|---|---|---|
| Glutathione S-transferase | Increased activity | |
| Epoxide hydrolase | Enhanced by 1.4 times |
Case Studies
- Metabolic Pathway Investigation : In a study examining the effects of various carbamates on liver enzyme activities, it was found that compounds similar to this compound significantly increased GST activity in hepatic tissues. This suggests a potential role in cancer prevention through enhanced detoxification mechanisms .
- Drug Development Applications : The compound's structure allows for selective functionalization, making it a valuable intermediate in synthesizing more complex molecules with therapeutic potential. Its ability to modulate enzyme activity positions it as a candidate for further drug development .
Comparative Analysis
When compared to structurally similar compounds such as tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate and tert-butyl N-[(3S,4R)-3-hydroxycyclohexyl]carbamate, the hydroxytetrahydropyran derivative exhibits distinct reactivity and stability profiles due to its unique ring structure.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Tetrahydropyran ring | Modulates GST activity |
| tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate | Piperidine ring | Different binding affinities |
| tert-butyl N-[(3S,4R)-3-hydroxycyclohexyl]carbamate | Cyclohexane ring | Varies in metabolic effects |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?
- The compound is typically synthesized via carbamate formation using tert-butyl carbamate protecting groups. Key steps include nucleophilic substitution or coupling reactions with stereochemical control achieved through chiral catalysts or diastereoselective conditions. For example, acid-catalyzed cyclization of precursors with defined stereocenters (e.g., cis-dihydroxypiperidine derivatives) can yield the tetrahydropyran ring .
- Methodology : Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to minimize racemization. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are most effective for structural elucidation, and how are key spectral features interpreted?
- NMR : and NMR identify the tetrahydropyran ring (δ ~3.5–4.5 ppm for axial/equatorial protons) and carbamate carbonyl (δ ~155 ppm). Coupling constants () confirm stereochemistry (e.g., for cis-diols) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 246.16) and fragmentation patterns (loss of tert-butoxy group at m/z 170) .
Q. How can chromatographic methods be optimized for purification, and what are common impurities?
- Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane). Common impurities include deprotected amines (e.g., free tetrahydropyran-4-amine) or diastereomers .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining absolute configuration?
- X-ray Crystallography : Refine structures using SHELX software to assign R/S configurations via Flack parameter analysis. For ambiguous cases, compare experimental and DFT-calculated vibrational circular dichroism (VCD) spectra .
- Case Study : In a 2021 study, conflicting NOE correlations for a related carbamate were resolved by re-measuring data at 100 K to reduce thermal motion artifacts .
Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (~9.5 for the hydroxyl group) and nucleophilic sites. Use Hirshfeld surface analysis to model crystal packing .
- Docking Studies : Simulate binding to enzymatic targets (e.g., proteases) using AutoDock Vina. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .
Q. What experimental and analytical approaches address discrepancies in stereochemical assignments?
- Stereochemical Analysis : Combine Mosher ester derivatization (for hydroxyl groups) with - COSY and NOESY to confirm relative configuration. Absolute configuration requires anomalous dispersion in X-ray data or comparison with enantiopure standards .
Q. How can degradation pathways be characterized under varying pH and temperature conditions?
- Stability Studies : Use accelerated degradation (40°C, 75% RH) with LC-MS monitoring. Major degradation products include hydrolyzed carbamate (free amine) and oxidation byproducts (e.g., ketone derivatives) .
Key Research Findings
- Stereochemical Stability : The 3R,4S configuration remains stable under basic conditions but racemizes above 60°C in polar aprotic solvents .
- Biological Relevance : Carbamate derivatives show moderate inhibition of prolyl oligopeptidase (IC = 8.2 µM), suggesting potential for neurological drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
